![molecular formula C20H18N2S B3020869 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide CAS No. 478047-89-1](/img/structure/B3020869.png)

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

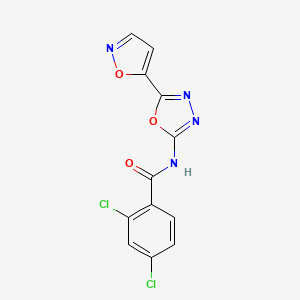

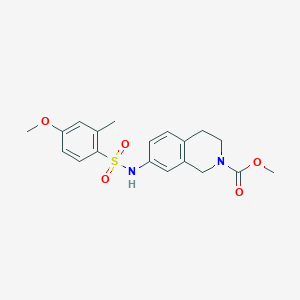

The compound 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide is a derivative of the dihydrobenzo[h]cinnoline class. While the provided papers do not directly discuss this specific sulfide derivative, they do provide valuable information on the synthesis and behavior of related dihydrobenzo[h]cinnoline compounds. These compounds have been studied for their potential pharmacological properties, including anticancer activity .

Synthesis Analysis

The synthesis of dihydrobenzo[h]cinnoline derivatives is of significant interest due to their biological activities. One paper describes a one-pot multicomponent synthetic approach to create novel functionalized dihydrobenzo[h]cinnoline-5,6-diones . This method involves the use of 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes. Although the synthesis of the sulfide derivative is not explicitly mentioned, the methodology could potentially be adapted for its synthesis by incorporating a sulfur-containing reagent in the reaction scheme.

Molecular Structure Analysis

The molecular structure of dihydrobenzo[h]cinnoline derivatives is characterized by a fused ring system that can undergo various chemical transformations. The behavior of 5,6-dihydrobenzocinnolinones towards hydrazine has been studied, leading to the synthesis of new benzo[h]cinnolinones and 4-aminobenzo[h]cinnolinones . These findings suggest that the dihydrobenzo[h]cinnoline core is reactive and can be modified to produce a range of compounds with different substituents, which may include the addition of a sulfide group.

Chemical Reactions Analysis

The reactivity of dihydrobenzo[h]cinnoline derivatives towards different reagents has been explored. For instance, the dehydrogenation and amination reactions of dihydrobenzocinnolinones in the presence of hydrazine hydrate have been reported . This indicates that the dihydrobenzo[h]cinnoline scaffold can participate in chemical reactions that alter its hydrogenation state and introduce new functional groups, which is relevant for the synthesis of sulfide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzo[h]cinnoline derivatives are influenced by their molecular structure. The synthesis of dibenzo[c,h]cinnoline oxides has been achieved, and the study discusses the electronic effects responsible for the formation of specific oxide isomers . Although the sulfide derivative is not directly examined, the discussion on electronic effects is pertinent as it may also apply to the electronic properties of the sulfide group in the 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide molecule.

Propiedades

IUPAC Name |

3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c1-14-6-2-3-8-17(14)13-23-19-12-16-11-10-15-7-4-5-9-18(15)20(16)22-21-19/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZHDHWXHVKPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C3C(=C2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)

![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)